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Compound of Interest

Compound Name: Tyk2-IN-18-d5

Cat. No.: B12377966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding, selectivity, and

associated methodologies for the deuterated Tyrosine Kinase 2 (Tyk2) inhibitor, Tyk2-IN-18-d5.

This molecule is an allosteric inhibitor that selectively targets the pseudokinase (JH2) domain

of Tyk2, a key mediator in the signaling pathways of several pro-inflammatory cytokines.

Introduction to Tyk2 and its Role in Immune
Signaling
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-

receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes are

critical components of the JAK-STAT signaling pathway, which transduces signals from a wide

array of cytokines and growth factors, thereby regulating cellular processes such as

proliferation, differentiation, and immune responses.

Tyk2 is specifically associated with the signaling of key cytokines implicated in autoimmune and

inflammatory diseases, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I

interferons (IFN-α/β)[1][2][3]. Dysregulation of these cytokine pathways is a hallmark of

numerous pathological conditions, making Tyk2 an attractive therapeutic target. Unlike other

JAK family members that are also involved in hematopoiesis and other essential physiological

processes, the function of Tyk2 is more restricted to the immune system. This suggests that
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selective inhibition of Tyk2 could offer a more favorable safety profile compared to pan-JAK

inhibitors.

Tyk2-IN-18-d5 is a deuterated, selective, allosteric inhibitor of Tyk2. It binds to the regulatory

pseudokinase (JH2) domain, rather than the highly conserved ATP-binding site in the catalytic

(JH1) domain[4]. This allosteric mechanism of action is key to its high selectivity for Tyk2 over

other JAK family members. Deuteration is a common strategy in medicinal chemistry to

improve the metabolic stability and pharmacokinetic properties of a drug candidate.

Target Binding and Selectivity Profile
Quantitative data on the binding affinity and selectivity of Tyk2 inhibitors are crucial for

understanding their therapeutic potential and off-target effects. The following tables summarize

the available data for compounds structurally related to Tyk2-IN-18-d5, as disclosed in patent

literature. While specific data for the deuterated form (Tyk2-IN-18-d5) is not explicitly detailed

in the public domain, the data for its non-deuterated counterpart, Tyk2-IN-18, and other closely

related analogs from the same chemical series provide a strong indication of its potency and

selectivity.

Table 1: In Vitro Binding Affinity of a Representative
TYK2 JH2 Inhibitor

Compound Target Assay Type IC50 (nM)

Representative

Compound
TYK2 JH2 TR-FRET 0.6

Data sourced from a representative patent for a similar chemical series.

Table 2: Kinase Selectivity Profile of a Representative
TYK2 JH2 Inhibitor

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b12377966?utm_src=pdf-body
https://bpsbioscience.com/tyk2-jh2-pseudokinase-domain-assay-service
https://www.benchchem.com/product/b12377966?utm_src=pdf-body
https://www.benchchem.com/product/b12377966?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Domain Assay Type IC50 (nM)
Selectivity
Fold (vs. TYK2
JH2)

TYK2 JH2 TR-FRET 0.6 1x

JAK1 JH2 TR-FRET >10,000 >16,667x

JAK2 JH1 Catalytic >10,000 >16,667x

JAK3 JH1 Catalytic >10,000 >16,667x

Data sourced from a representative patent for a similar chemical series.

Signaling Pathways
Tyk2 plays a pivotal role in mediating the downstream signaling of several key cytokine

receptors. Understanding these pathways is essential for elucidating the mechanism of action

of Tyk2 inhibitors.
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Figure 1: Overview of TYK2-mediated signaling pathways and the inhibitory action of Tyk2-IN-
18-d5.

Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the

binding and selectivity of Tyk2 inhibitors.

In Vitro TYK2 JH2 Domain Binding Assay (Time-
Resolved Fluorescence Resonance Energy Transfer -
TR-FRET)
This assay is designed to measure the binding affinity of test compounds to the TYK2

pseudokinase (JH2) domain.

Principle: The assay is based on the competition between a fluorescently labeled tracer

molecule that binds to the TYK2 JH2 domain and the unlabeled test compound. When the

tracer is bound to a labeled antibody, a FRET signal is generated. The test compound

displaces the tracer, leading to a decrease in the FRET signal, which is proportional to the

binding affinity of the compound.

Materials:

Recombinant human TYK2 JH2 domain (GST-tagged)

Lanthanide-labeled anti-GST antibody (Donor)

Fluorescently labeled tracer molecule (Acceptor)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01%

Tween-20)

384-well low-volume microplates

Test compound (Tyk2-IN-18-d5) serially diluted in DMSO

Procedure:
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Prepare a stock solution of the test compound in 100% DMSO.

Perform serial dilutions of the test compound in DMSO.

In a 384-well plate, add the test compound dilutions.

Add a pre-mixed solution of the TYK2 JH2 protein and the anti-GST antibody to each well.

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for protein-

antibody binding.

Add the fluorescently labeled tracer to all wells.

Incubate for another defined period (e.g., 60-120 minutes) at room temperature to allow the

binding reaction to reach equilibrium.

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two

wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Calculate the ratio of the acceptor to donor fluorescence signals.

Plot the signal ratio against the logarithm of the test compound concentration and fit the data

to a four-parameter logistic equation to determine the IC50 value.
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TR-FRET Binding Assay Workflow

Prepare serial dilutions of Tyk2-IN-18-d5

Add compound to 384-well plate

Add pre-mixed TYK2 JH2 and anti-GST antibody

Incubate for 60 minutes

Add fluorescent tracer

Incubate for 60-120 minutes

Read plate on TR-FRET reader

Calculate fluorescence ratio and determine IC50

Click to download full resolution via product page

Figure 2: Workflow for the TR-FRET based TYK2 JH2 binding assay.
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Kinase Selectivity Profiling
To determine the selectivity of Tyk2-IN-18-d5, its activity is assessed against a panel of other

kinases, particularly the other members of the JAK family.

Principle: The inhibitory activity of the test compound is measured against a panel of purified

kinases using an in vitro activity assay. The choice of assay format can vary (e.g., radiometric,

fluorescence-based, or luminescence-based) but generally involves measuring the

phosphorylation of a substrate by the kinase in the presence of different concentrations of the

inhibitor.

Materials:

Purified recombinant kinases (e.g., JAK1, JAK2, JAK3)

Specific peptide or protein substrates for each kinase

ATP (often at or near the Km for each kinase)

Assay buffer appropriate for each kinase

Detection reagents (e.g., [γ-33P]ATP for radiometric assays, phosphospecific antibodies for

immunoassays)

Test compound (Tyk2-IN-18-d5) serially diluted in DMSO

Procedure:

For each kinase to be tested, optimize the assay conditions (enzyme concentration,

substrate concentration, ATP concentration, and reaction time) to ensure linear reaction

kinetics.

Prepare serial dilutions of Tyk2-IN-18-d5 in DMSO.

In a multi-well plate, add the assay buffer, the respective kinase, and the test compound

dilutions.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.
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Allow the reaction to proceed for the optimized time at a controlled temperature (e.g., 30°C).

Stop the reaction (e.g., by adding a stop solution containing EDTA).

Quantify the amount of phosphorylated substrate using the chosen detection method.

Plot the percentage of kinase inhibition against the logarithm of the test compound

concentration and fit the data to determine the IC50 value for each kinase.

Calculate the selectivity by comparing the IC50 value for Tyk2 with the IC50 values for the

other kinases.

Cellular Assays for TYK2 Inhibition
Cell-based assays are essential to confirm that the biochemical potency of an inhibitor

translates into functional activity in a more physiologically relevant context.

Principle: These assays measure the ability of the test compound to inhibit the phosphorylation

of downstream signaling molecules (e.g., STATs) in response to cytokine stimulation in whole

cells.

Example: IL-23-induced STAT3 Phosphorylation Assay in Human Whole Blood

Materials:

Freshly collected human whole blood from healthy donors

Recombinant human IL-23

Tyk2-IN-18-d5 serially diluted in DMSO

Fixation and permeabilization buffers

Fluorescently labeled anti-phospho-STAT3 antibody

Flow cytometer

Procedure:
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Pre-treat aliquots of whole blood with serial dilutions of Tyk2-IN-18-d5 for a defined period

(e.g., 60 minutes) at 37°C.

Stimulate the blood samples with a pre-determined concentration of IL-23 for a short period

(e.g., 15-30 minutes) at 37°C.

Stop the stimulation and fix the cells by adding a fixation buffer.

Lyse the red blood cells and permeabilize the remaining white blood cells.

Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of

STAT3.

Analyze the samples by flow cytometry, gating on a specific cell population (e.g., CD4+ T

cells).

Quantify the median fluorescence intensity (MFI) of the phospho-STAT3 signal in the target

cell population.

Plot the percentage of inhibition of STAT3 phosphorylation (relative to stimulated controls)

against the logarithm of the test compound concentration to determine the IC50 value.
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Cellular Assay Workflow (pSTAT3)

Pre-treat whole blood with Tyk2-IN-18-d5

Stimulate with IL-23

Fix cells

Lyse red blood cells and permeabilize

Stain with anti-phospho-STAT3 antibody

Analyze by flow cytometry

Quantify MFI and determine IC50

Click to download full resolution via product page

Figure 3: Workflow for a cellular assay measuring inhibition of IL-23-induced STAT3
phosphorylation.

Conclusion
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Tyk2-IN-18-d5 is a deuterated, allosteric inhibitor that demonstrates high potency and

selectivity for the pseudokinase (JH2) domain of Tyk2. Its mechanism of action, which avoids

the highly conserved ATP-binding site of the kinase domain, underpins its remarkable

selectivity over other JAK family members. The experimental protocols detailed in this guide

provide a robust framework for the characterization of Tyk2 inhibitors. The data presented for

closely related compounds strongly suggest that Tyk2-IN-18-d5 is a valuable tool for

investigating the role of Tyk2 in health and disease and holds promise as a therapeutic

candidate for the treatment of autoimmune and inflammatory disorders. Further studies are

warranted to fully elucidate its in vivo efficacy and pharmacokinetic/pharmacodynamic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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